![molecular formula C8H10BrP B2457835 (3-Bromophenyl)-dimethylphosphane CAS No. 20690-68-0](/img/structure/B2457835.png)
(3-Bromophenyl)-dimethylphosphane
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Overview
Description
(3-Bromophenyl)-dimethylphosphane, also known as 3-BromoPPh2Me, is a chemical compound that has been gaining increasing attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
- Researchers have synthesized ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . These compounds were characterized and evaluated for their anticancer activity against various cancer cell lines . Notably, compound 4e demonstrated significant activity against the CNS cancer cell line SNB-75.
- 3-Bromophenol (a precursor) is used in the preparation of 3-bromophenyl esters by reacting it with benzoyl chloride in the presence of triethylamine as a catalyst .
- 1-(3’-Bromophenyl)-heliamine was studied for its metabolites. One identified metabolite, M1-A/M1-B , resulted from demethylation of the parent compound. The protonated molecular ion peak and major fragmental ions were characterized .
- 3-(3-Bromophenyl)-7-acetoxycoumarin was synthesized. Its NMR spectrum revealed characteristic peaks, including signals related to the bromine position and an acetoxy group .
Anticancer Activity
Organic Synthesis
Metabolite Identification
Coumarin Derivatives
Mechanism of Action
Target of Action
Similar compounds such as (3s)-n- (3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide have been found to target enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It’s likely that it interacts with its targets through a process of binding and inhibition, similar to other compounds in its class .
Biochemical Pathways
Related compounds have been found to inhibit the akt pathway , which plays a crucial role in cell survival and apoptosis.
Pharmacokinetics
Similar compounds have shown variable absorption, distribution, and metabolism . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Related compounds have been found to inhibit cancer cell invasion in vitro and tumor growth in vivo . They also have been found to produce free radicals and reactive oxygen species (ROS) through routine metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Bromophenyl)-dimethylphosphane. For instance, the presence of other chemicals, pH levels, temperature, and light exposure can affect the compound’s stability and activity .
properties
IUPAC Name |
(3-bromophenyl)-dimethylphosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrP/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZUUDGFWAPNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)-dimethylphosphane |
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